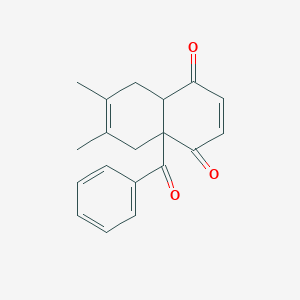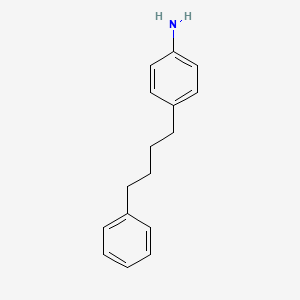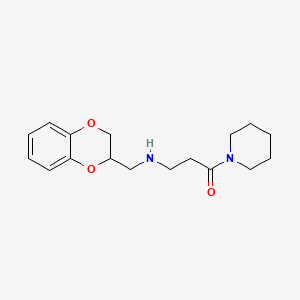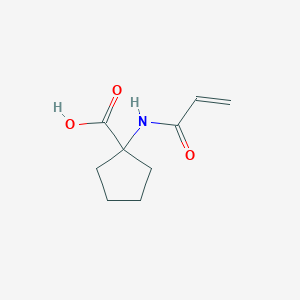
1-(Acryloylamino)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Acryloylamino)cyclopentane-1-carboxylic acid is an organic compound characterized by the presence of both an acryloyl group and a cyclopentane ring This compound is of interest due to its unique structure, which combines the reactivity of the acryloyl group with the stability of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Acryloylamino)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1-(Acryloylamino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The acryloyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the acryloyl group under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanecarboxylic acid, while reduction can produce cyclopentylamine derivatives .
Scientific Research Applications
1-(Acryloylamino)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism by which 1-(Acryloylamino)cyclopentane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the cyclopentane ring provides structural stability, allowing the compound to interact with specific receptors and pathways .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has applications in plant biology.
Cyclopentanecarboxylic acid: A simpler analog used in organic synthesis and as a precursor for more complex molecules.
Uniqueness: 1-(Acryloylamino)cyclopentane-1-carboxylic acid is unique due to the presence of both an acryloyl group and a cyclopentane ring. This combination imparts distinct reactivity and stability, making it valuable for various applications that similar compounds may not be suitable for .
Properties
CAS No. |
111818-55-4 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-(prop-2-enoylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-2-7(11)10-9(8(12)13)5-3-4-6-9/h2H,1,3-6H2,(H,10,11)(H,12,13) |
InChI Key |
NUZAAZCHRZPUSI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1(CCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


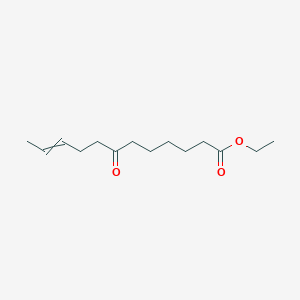
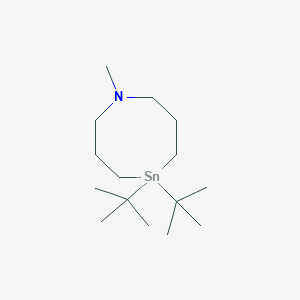
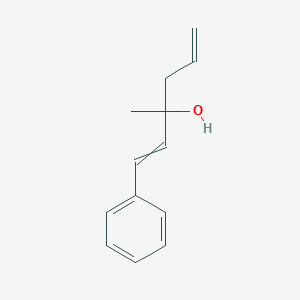
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
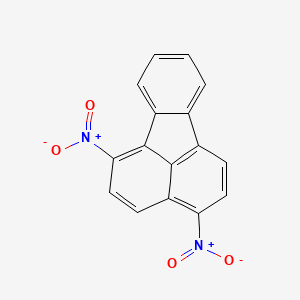
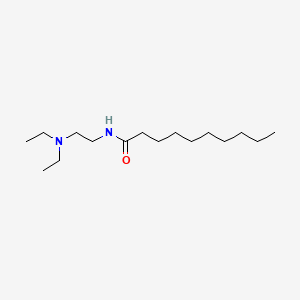

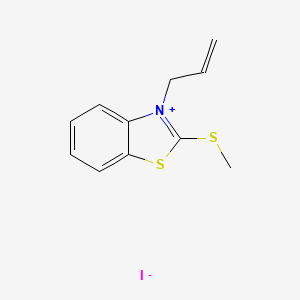
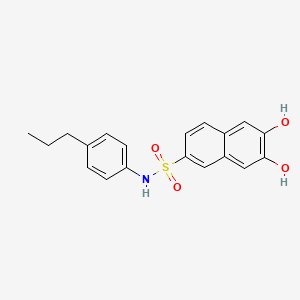
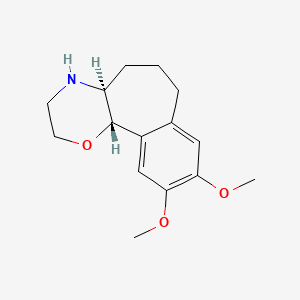
![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
